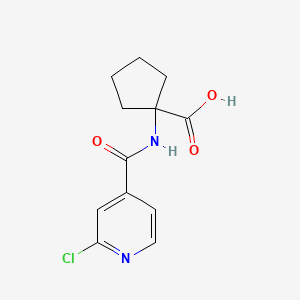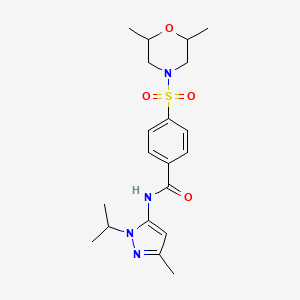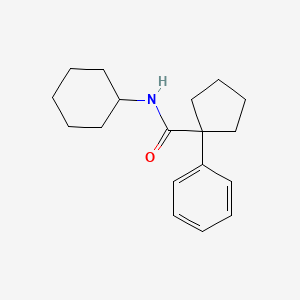
2-(4-氧代-4,5-二氢-1,3-噻唑-2-基)-1-苯基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is a heterocyclic compound that contains a thiazole ring fused with a phenylurea moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
科学研究应用
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea has a wide range of applications in scientific research:
- Medicinal Chemistry : This compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and has been studied for its cytotoxic effects on cancer cells .
- Agriculture : It has been found to promote plant growth and increase crop yield. For example, it has been used to enhance the growth of rapeseed and increase its oil content .
- Material Science : The compound can be used as a precursor for the synthesis of functional materials, such as dyes and polymers, due to its ability to undergo various chemical modifications.
作用机制
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may be microbial cells or specific enzymes within these cells.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth or function of the target cells .
Biochemical Pathways
Similar compounds have been found to interfere with essential biochemical pathways in microbial cells, leading to their death or inhibition .
Result of Action
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea has been found to promote rapeseed growth and to increase seed yield and oil content . This suggests that the compound has a positive effect on plant growth and productivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea typically involves the reaction of N-phenylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to form the desired thiazole ring. The general reaction scheme is as follows:
- N-phenylthiourea + α-haloketone → Thiazoline intermediate
- Thiazoline intermediate + Oxidizing agent → 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea
Common oxidizing agents used in this reaction include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile, and the reaction temperature is maintained between 50-70°C.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
化学反应分析
Types of Reactions: 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea undergoes various types of chemical reactions, including:
- Oxidation : The thiazole ring can be further oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group in the thiazole ring can be reduced to form the corresponding alcohol.
- Substitution : The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other substituents.
- Oxidation : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
- Reduction : Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
- Substitution : Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Various substituted phenylurea derivatives.
相似化合物的比较
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea can be compared with other thiazole derivatives and phenylurea compounds:
- Thiazole Derivatives : Compounds such as 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid and methyl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate share the thiazole ring structure but differ in their functional groups and applications .
- Phenylurea Compounds : Compounds like N-phenyl-N’-thiocarbamoylurea and N-phenyl-N’-methylurea have similar phenylurea moieties but lack the thiazole ring, resulting in different chemical properties and biological activities.
The uniqueness of 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea lies in its combined thiazole and phenylurea structure, which imparts a diverse range of chemical reactivity and biological activity.
属性
IUPAC Name |
(1Z)-1-(4-oxo-1,3-thiazolidin-2-ylidene)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8-6-16-10(12-8)13-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVXGSUDMYZKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)NC2=CC=CC=C2)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N/C(=O)NC2=CC=CC=C2)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2514271.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)
![N-[1-benzenesulfonamido-2-oxo-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2514273.png)
![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)
![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)
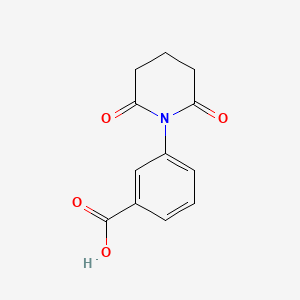
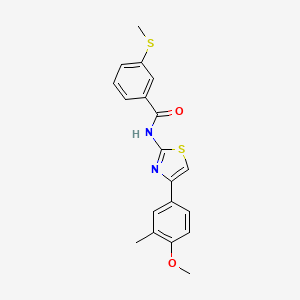
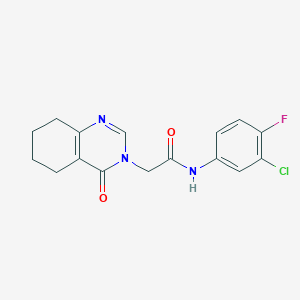
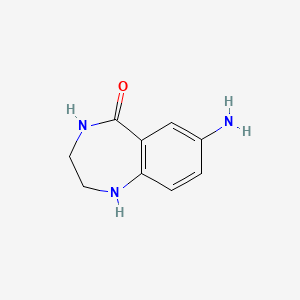
![1-(6-phenylpyrimidin-4-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)azetidine-3-carboxamide](/img/structure/B2514286.png)
